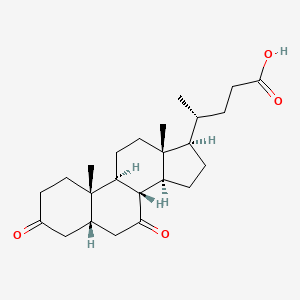

3,7-Dioxo-5beta-cholanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7-dioxo-2,4,5,6,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-15,17-19,22H,4-13H2,1-3H3,(H,27,28)/t14-,15+,17-,18+,19+,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOOKJGQHLHXYEF-FFFIEFPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(=O)C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CCC(=O)C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701033867 | |

| Record name | 3,7-Dioxo-5beta-cholanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701033867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859-97-2 | |

| Record name | 3,7-Dioxo-5beta-cholanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000859972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,7-Dioxo-5beta-cholanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701033867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biochemical Pathways and Metabolic Transformations of 3,7 Dioxo 5beta Cholanoic Acid

Biosynthesis and Intermediary Metabolism

The presence of 3,7-Dioxo-5beta-cholanoic acid in biological systems is primarily a result of the metabolic modification of pre-existing bile acids. It is not synthesized de novo but rather emerges as an intermediate in the complex enterohepatic circulation of bile acids.

Origin from Precursor Bile Acids (e.g., Cholic Acid)

This compound is principally formed through the oxidation of primary bile acids, such as cholic acid. lookchem.com This conversion is not a primary step in the main bile acid synthesis pathway but rather a subsequent modification that can occur as bile acids undergo enterohepatic circulation. The transformation involves the oxidation of the hydroxyl groups at the C-3 and C-7 positions of the steroid nucleus of cholic acid. This process can be mediated by intestinal bacteria. ontosight.ai

Enzymatic Steps in Formation

The formation of this compound from its precursor bile acids is an enzyme-catalyzed process. Specifically, hydroxysteroid dehydrogenases (HSDHs) are responsible for the oxidation of the hydroxyl groups to keto groups. These enzymes exhibit regioselectivity, meaning they act on specific positions of the steroid nucleus. For instance, the conversion of cholic acid to this compound involves the action of both a 3α-HSDH and a 7α-HSDH to oxidize the hydroxyl groups at the C-3 and C-7 positions, respectively. smolecule.com

Biotransformation Pathways and Metabolite Profiling

Once formed, this compound is not a metabolic endpoint. Instead, it serves as a substrate for further enzymatic reactions, leading to a diverse profile of downstream metabolites. These transformations primarily involve the reduction of its ketone groups and conjugation with amino acids.

Reductive Metabolism of Ketone Groups

The two ketone groups at positions 3 and 7 of this compound are susceptible to reduction, a process that can lead to the formation of various dihydroxy bile acids. This reductive metabolism is catalyzed by hydroxysteroid dehydrogenases and can result in different stereoisomers depending on the enzyme involved. For example, human red blood cells have been shown to possess enzymatic activity capable of reducing 3-oxo bile acids. nih.gov The reduction of the 3-oxo group can lead to the formation of a 3α-hydroxylated dioxo bile acid or a 3β-hydroxylated 7,12-dioxo-5β-cholanoic acid. nih.gov Similarly, the reduction of the 7-oxo group is a critical step in the formation of other important bile acids.

Conjugation Reactions (e.g., Glycine (B1666218), Taurine)

Like other bile acids, this compound can undergo conjugation reactions, primarily with the amino acids glycine and taurine (B1682933). This process occurs in the liver and increases the water solubility of the bile acid, facilitating its secretion into bile. Studies in various animal models have demonstrated species-specific differences in conjugation patterns. For instance, in rats, biliary metabolites of this compound were found to be conjugated with taurine, while in rabbits, glycine conjugates were exclusively recovered. nih.gov In hamsters and guinea pigs, metabolites were conjugated with either taurine or glycine. nih.gov A small portion of unchanged this compound can also be excreted in the bile in both conjugated and unconjugated forms. nih.govresearchgate.net

Formation of Downstream Bile Acid Metabolites

The metabolism of this compound is a key pathway for the formation of several other biologically important bile acids. A significant portion of administered this compound is metabolized to 7-ketolithocholic acid, chenodeoxycholic acid, and ursodeoxycholic acid. nih.govresearchgate.net

7-Ketolithocholic Acid: This compound is formed by the reduction of the 3-oxo group of this compound. caymanchem.comnih.gov It serves as an important intermediate in the bacterial synthesis of ursodeoxycholic acid in the human gut. caymanchem.com

Chenodeoxycholic Acid and Ursodeoxycholic Acid: The metabolism of this compound can lead to the formation of both chenodeoxycholic acid and ursodeoxycholic acid. The relative amounts of these two bile acids can vary between species. In hamsters and guinea pigs, chenodeoxycholic acid is the major metabolite, whereas in rats and rabbits, the formation of ursodeoxycholic acid is more prominent. nih.gov

Muricholic Acids: In rats, the metabolic pathway extends further, with the dihydroxy bile acids formed from this compound being subsequently metabolized to α- and β-muricholic acids. nih.gov Muricholic acids are characterized by an additional hydroxyl group at the 6-position. hmdb.ca

Species-Specific Metabolic Variations

The metabolism of this compound exhibits notable variations across different animal species, influencing the profile of resulting bile acid metabolites. These differences are primarily attributed to the varying activities of hepatic enzymes responsible for bile acid synthesis and transformation.

Research involving biliary fistula models of rats, hamsters, guinea pigs, and rabbits has elucidated significant species-specific pathways in the metabolism of this compound. nih.gov While a small portion of the administered compound is excreted unchanged in both conjugated and unconjugated forms in these animals, the majority undergoes extensive metabolic conversion. nih.gov The primary metabolites identified are 7-ketolithocholic acid, chenodeoxycholic acid, and ursodeoxycholic acid. nih.gov

Key metabolic differences among these species are evident in the relative production of chenodeoxycholic acid and ursodeoxycholic acid. In hamsters and guinea pigs, chenodeoxycholic acid is the predominant metabolite. nih.govresearchgate.net Conversely, in rats and rabbits, the metabolic pathway favors the formation of ursodeoxycholic acid over chenodeoxycholic acid. nih.govresearchgate.net

Further species-specific metabolism is observed in rats, where the dihydroxy bile acids (chenodeoxycholic acid and ursodeoxycholic acid) are further metabolized into alpha- and beta-muricholic acids. nih.govresearchgate.net

Conjugation of the biliary metabolites also shows distinct patterns among the species. In hamsters and guinea pigs, metabolites are conjugated with both taurine and glycine. nih.gov In rats, however, biliary metabolites are exclusively conjugated with taurine. nih.gov In contrast, rabbits exclusively utilize glycine for conjugation. nih.gov Unconjugated metabolites have also been detected in the bile of these rodent models. nih.gov

Table 1: Comparative Metabolism of this compound in Animal Models

| Animal Model | Major Dihydroxy Metabolite | Further Metabolites (in Rats) | Predominant Conjugation |

|---|---|---|---|

| Rat | Ursodeoxycholic acid | alpha- and beta-muricholic acids | Taurine |

| Hamster | Chenodeoxycholic acid | Not applicable | Taurine and Glycine |

| Guinea-pig | Chenodeoxycholic acid | Not applicable | Taurine and Glycine |

| Rabbit | Ursodeoxycholic acid | Not applicable | Glycine |

Enterohepatic Circulation Dynamics in Research Models

Studies in research models, including rats, hamsters, guinea pigs, and rabbits with biliary fistulas, have demonstrated that this compound is efficiently absorbed from the intestine. nih.govresearchgate.net Following absorption, it is rapidly transported to the liver and excreted into the bile, indicating an active enterohepatic circulation. nih.govresearchgate.net This efficient intestinal absorption and subsequent biliary secretion are characteristic of many bile acids, which are conserved within this circulatory loop. nih.govresearchgate.netplos.org The process ensures that these molecules can be reutilized for their physiological functions. The rapid excretion into bile also suggests a significant first-pass hepatic extraction and metabolism of the compound. nih.gov

Enzymology and Biocatalysis Involving 3,7 Dioxo 5beta Cholanoic Acid

Hydroxysteroid Dehydrogenase (HSDH) Interactions

Hydroxysteroid dehydrogenases (HSDHs) are a class of oxidoreductases that play a crucial role in the metabolism and transformation of steroids and bile acids by catalyzing the oxidation of hydroxyl groups and the reduction of keto groups. researchgate.net The interactions of HSDHs with 3,7-Dioxo-5beta-cholanoic acid are characterized by high specificity, which is harnessed in various biocatalytic applications.

The transformation of this compound and related oxo-bile acids is primarily mediated by the specific actions of 3α-Hydroxysteroid Dehydrogenase (3α-HSDH) and 7β-Hydroxysteroid Dehydrogenase (7β-HSDH). These enzymes exhibit remarkable substrate specificity, selectively recognizing and acting upon the carbonyl groups at different positions of the steroid nucleus.

3α-Hydroxysteroid Dehydrogenase (3α-HSDH): This enzyme specifically catalyzes the reduction of the 3-oxo group of the bile acid skeleton. In the context of the 7α-dehydroxylation pathway in gut bacteria, 3α-HSDH activity is essential. nih.govnih.gov For instance, NADH-dependent 3α-HSDH from Comamonas testosteroni is utilized in the reduction of the 3-carbonyl group of dehydrocholic acid (DHCA), a precursor that shares structural similarities with this compound. ebi.ac.uk

7β-Hydroxysteroid Dehydrogenase (7β-HSDH): This enzyme is responsible for the stereospecific reduction of the 7-oxo group to a 7β-hydroxyl group. This reaction is a critical step in the synthesis of UDCA from chenodeoxycholic acid (CDCA), which proceeds through a 7-oxo intermediate. researchgate.netfrontiersin.org The NADPH-dependent 7β-HSDH from Collinsella aerofaciens has been identified and characterized for its ability to reduce the 7-keto group. ebi.ac.uk Similarly, a 7β-HSDH from Ruminococcus sp. has been shown to reduce the 7-keto group of 7-ketolithocholic acid. nih.gov

The catalytic action of these enzymes is often dependent on specific cofactors, typically NADH for 3α-HSDH and NADPH for 7β-HSDH. ebi.ac.ukgoogle.com This cofactor specificity is a key factor in designing multi-enzymatic cascade reactions for bile acid synthesis. researchgate.net

| Enzyme | Substrate Position | Product Configuration | Cofactor Preference | Source Organism Example |

| 3α-HSDH | 3-oxo group | 3α-hydroxyl group | NADH | Comamonas testosteroni ebi.ac.uk |

| 7β-HSDH | 7-oxo group | 7β-hydroxyl group | NADPH | Collinsella aerofaciens ebi.ac.uk |

A hallmark of HSDH-catalyzed reactions is their high degree of regio- and stereoselectivity. researchgate.net This precision allows for the specific modification of one functional group on the complex steroid scaffold without affecting others.

Regioselectivity: HSDHs can distinguish between the different keto groups on the cholane (B1240273) ring. For example, in a molecule like dehydrocholic acid (3,7,12-trioxo-5β-cholanic acid), 3α-HSDH will act on the C-3 ketone, while 7β-HSDH will target the C-7 ketone. ebi.ac.uk This enables the stepwise and controlled reduction of poly-keto bile acids.

Stereoselectivity: The reduction of a ketone group by an HSDH results in the formation of a specific stereoisomer of the corresponding alcohol. The reduction of the 7-oxo group by 7β-HSDH exclusively yields the 7β-hydroxyl epimer, which is the characteristic configuration of UDCA. researchgate.netfrontiersin.org This is in contrast to 7α-HSDH, which produces the 7α-hydroxyl epimer found in chenodeoxycholic acid. This stereochemical control is crucial for producing optically pure pharmaceutical compounds and avoids the formation of unwanted epimers. researchgate.netconsensus.app The combination of 7α-HSDH and 7β-HSDH can be used to epimerize bile acids at the C-7 position through a 7-oxo intermediate. ebi.ac.uk

Biocatalytic Synthesis and Derivatization Approaches

The specific and efficient nature of HSDHs has led to their widespread use in biocatalytic strategies for the synthesis and derivatization of bile acids. These approaches are often favored over traditional chemical methods due to their environmental friendliness and high selectivity. sci-hub.se

Whole-cell biocatalysis utilizes entire microbial cells, such as engineered Escherichia coli, as self-contained catalysts. engineering.org.cn This approach offers several advantages, including the protection of enzymes within the cellular environment and the inherent presence of cofactor regeneration systems.

Engineered E. coli strains have been constructed to co-express multiple HSDHs, creating artificial metabolic pathways for the conversion of oxo-bile acids. frontiersin.org For example, a whole-cell biocatalyst expressing both 3α-HSDH and 7β-HSDH can directly convert dehydrocholic acid to 12-keto-ursodeoxycholic acid. ebi.ac.uk This strategy avoids the need to purify individual enzymes and simplifies the reaction setup. ebi.ac.ukengineering.org.cn Various microorganisms, including species of Clostridium and Collinsella, have been identified as sources of HSDHs and used in whole-cell transformations to produce valuable bile acids like UDCA. frontiersin.orgengineering.org.cn

| Biocatalyst Type | Key Enzymes Expressed | Substrate Example | Product Example | Reference |

| Engineered E. coli | 7α-HSDH, 7β-HSDH | Chenodeoxycholic acid (CDCA) | Ursodeoxycholic acid (UDCA) | frontiersin.org |

| Engineered E. coli | 3α-HSDH, 7β-HSDH, Cofactor Regeneration Enzyme | Dehydrocholic acid (DHCA) | 12-keto-UDCA | ebi.ac.uk |

| Clostridium absonum | 7α-HSDH, 7β-HSDH | Chenodeoxycholic acid (CDCA) | Ursodeoxycholic acid (UDCA) | nih.gov |

The synthesis of complex bile acids from oxo-precursors often involves multi-step enzymatic reduction pathways. A prominent example is the two-step reduction of dehydrocholic acid (DHCA) to 12-keto-ursodeoxycholic acid (12-keto-UDCA), a key intermediate in the chemoenzymatic synthesis of UDCA. ebi.ac.uknih.gov

Step 1: Reduction at C-7: The process can be initiated by the NADPH-dependent 7β-HSDH, which reduces the 7-oxo group of DHCA to a 7β-hydroxyl group, forming 3,12-dioxo-7β-hydroxy-5β-cholanoic acid.

Step 2: Reduction at C-3: Subsequently, an NADH-dependent 3α-HSDH reduces the 3-oxo group to a 3α-hydroxyl group, yielding the final product, 12-keto-UDCA. ebi.ac.uk

To overcome limitations of naturally occurring enzymes, such as low stability or suboptimal activity, enzyme engineering techniques are employed. consensus.app Both rational design and directed evolution strategies are used to create HSDH variants with improved properties for industrial biocatalysis.

For instance, a novel 7β-HSDH was engineered by combining B-factor analysis and computer-aided prediction, resulting in a mutant with a 2.3-fold improvement in catalytic activity and a 3.3-fold increase in thermal half-life. consensus.app Such enhancements are critical for developing robust and cost-effective manufacturing processes. researchgate.netconsensus.app Furthermore, engineering the cofactor specificity of HSDHs can simplify the process. For example, altering an enzyme to use the more affordable NAD⁺ instead of NADP⁺ can significantly reduce production costs. consensus.app The development of HSDH mutants with enhanced stability and activity is a key area of research aimed at making the biocatalytic production of bile acids like UDCA more efficient and economically viable. consensus.appsci-hub.se

Synthetic Methodologies for 3,7 Dioxo 5beta Cholanoic Acid and Its Derivatives in Research

Chemical Synthesis Approaches

Chemical synthesis provides the flexibility to introduce specific functional groups and control stereochemistry, which is crucial for producing targeted bile acid analogues. These approaches often involve a series of reactions, including oxidation, protection, and stereoselective conversions.

The defining feature of 3,7-Dioxo-5beta-cholanoic acid is the presence of ketone groups at the C-3 and C-7 positions. ontosight.ai These are typically introduced by the oxidation of the corresponding hydroxyl groups on a bile acid scaffold. The choice of oxidizing agent and reaction conditions is critical for achieving the desired regioselectivity, especially when starting with a precursor containing multiple hydroxyl groups, such as cholic acid. nih.gov

Research has explored a variety of oxidation methods:

Chromium-Based Reagents : Historically, agents like chromic acid have been used for the potent oxidation of bile acids. drugbank.comnih.gov For instance, the oxidation of cholic acid with chromic acid can produce dehydrocholic acid (3,7,12-trioxo-5beta-cholanoic acid). nih.gov Potassium dichromate in acetic acid has been used for the regioselective oxidation of the 7α-hydroxyl group. smolecule.com Pyridinium chlorochromate (PCC) has also been noted as an effective reagent in specific oxidation steps. researchgate.net

Electrochemical Oxidation : More modern, environmentally friendly approaches utilize anodic electrochemical oxidation. unife.it The selectivity of this method can be tuned by changing the anode material. Oxidation with a lead dioxide (PbO₂) anode can result in the complete oxidation of cholic acid to dehydrocholic acid, while a platinum foil anode can selectively yield the 7-keto derivative. nih.gov Studies show the relative rate of hydroxyl group oxidation on the cholic acid skeleton is C-7 > C-12 > C-3. nih.govebi.ac.uk

Other Selective Oxidants : Reagents such as o-iodoxybenzoic acid (IBX) have been employed for the specific oxidation of the hydroxyl groups at the C-3 and C-7 positions. smolecule.com

The following table summarizes various oxidizing agents used in the synthesis of oxo-bile acids.

| Oxidizing Agent/Method | Precursor Example | Product(s) | Reference(s) |

| Chromic Acid | Cholic Acid | Dehydrocholic acid | drugbank.comnih.gov |

| Electrochemical (PbO₂ anode) | Cholic Acid | Dehydrocholic acid | nih.gov |

| Electrochemical (Graphite anode) | Cholic Acid | 3α,12α-dihydroxy-7-oxo-5β-cholan-24-oic acid | nih.gov |

| o-Iodoxybenzoic acid (IBX) | Cholic Acid Derivatives | 3,7-dioxo derivatives | smolecule.com |

| Pyridinium chlorochromate (PCC) | Chenodeoxycholic Acid | 3-oxo, 7-hydroxy derivative | researchgate.net |

When synthesizing derivatives with specific oxidation patterns from multi-hydroxylated bile acids like cholic acid, it is often necessary to protect certain hydroxyl groups from the oxidant. bucknell.edu This ensures that only the desired positions are converted to ketones.

Key strategies include:

Acylation : Hydroxyl groups can be selectively protected by converting them into esters (acylation). This strategy prevents their oxidation while other unprotected hydroxyls are converted to ketones. google.com

Ketalization : Ketal protection is a valuable technique, particularly for carbonyl groups. In the synthesis of specific hydroxy-isomers from a diketo- or triketo-bile acid, a ketone at one position can be selectively protected as a ketal. This allows for the chemical modification, such as stereoselective reduction, of the other unprotected keto groups. researchgate.net For example, the 3-oxo group can be preferentially ketalized over the 7- and 12-oxo groups, enabling selective reactions at C-7 and C-12. researchgate.net These protecting groups can then be removed (deprotection) under specific conditions to yield the final product. researchgate.net

The biological activity of bile acids is highly dependent on their stereochemistry, including the orientation of hydroxyl groups (α-axial or β-equatorial) and the fusion of the A and B rings (5β-cis or 5α-trans). researchgate.net Synthetic methodologies have been developed to convert readily available bile acids into less common or unnatural isomers for functional studies.

Reduction of Keto Groups : The most common method for generating specific hydroxyl isomers is the stereoselective reduction of a ketone. This compound can serve as a precursor for various 3,7-dihydroxy stereoisomers. nih.gov For example, reducing the 7-oxo group with reagents like potassium in tertiary amyl alcohol can stereoselectively yield a 7β-hydroxyl group, as seen in the synthesis of ursodeoxycholic acid from 7-oxolithocholic acid. researchgate.net Reductants like K-Selectride are used for stereoselectively reducing 3-oxo groups, typically yielding a 3α-hydroxy configuration. researchgate.net

Conversion of 5β to 5α Isomers : The synthesis of the allo-bile acid series, which has a 5α (A/B trans) ring junction, from the more common 5β (A/B cis) isomers can be achieved through multi-step chemical transformations. researchgate.net This process may involve oxidation to create a Δ⁴-3-one intermediate, followed by reduction under conditions that favor the formation of the thermodynamically more stable 5α configuration. researchgate.net

Semi-Synthetic Pathways from Natural Bile Acids

Due to the complexity of the steroidal skeleton, total synthesis of bile acids is often impractical for large-scale production. Therefore, most synthetic work relies on semi-synthesis, starting from abundant and relatively inexpensive natural bile acids. molaid.com

The most common starting materials include:

Chenodeoxycholic acid (CDCA) : As 3α,7α-dihydroxy-5β-cholan-24-oic acid, CDCA is the most direct natural precursor to this compound. nih.gov A straightforward oxidation of both the C-3 and C-7 hydroxyl groups yields the target compound. researchgate.net

Cholic acid (CA) : As 3α,7α,12α-trihydroxy-5β-cholan-24-oic acid, cholic acid is another widely used starting material. nih.govjst.go.jp To synthesize this compound from cholic acid, the 12α-hydroxyl group must first be protected or later removed after a full oxidation to dehydrocholic acid. drugbank.comnih.gov

Deoxycholic acid (DCA) : This 3α,12α-dihydroxy bile acid serves as a starting point for 3,12-dioxo derivatives. jst.go.jpontosight.ai

The conversion of these natural precursors to this compound is a well-established procedure in bile acid chemistry. researchgate.net

Derivatization Strategies for Structural Modification and Functional Studies

This compound and its precursors are frequently used as scaffolds for creating novel derivatives designed for specific biological investigations. bucknell.edu These modifications can enhance potency, improve selectivity for nuclear or membrane receptors, or add functionalities for experimental assays. nih.govrsc.org

Common derivatization strategies include:

Side Chain Modification : The carboxylic acid side chain is a common site for modification. It can be elongated to produce homo-bile acids or undergo esterification with various alcohols. bucknell.edunih.gov Amidation, linking the carboxyl group to amino acids like taurine (B1682933) and glycine (B1666218) or other amine-containing molecules, is another key modification that mirrors natural conjugation and can alter the compound's physicochemical properties. frontiersin.orgnih.gov

Steroid Nucleus Modification : The steroid core can be altered by introducing new substituents. For example, the synthesis of 6α-ethyl-chenodeoxycholic acid (the basis for the drug Obeticholic Acid) from a CDCA-derived ketone intermediate demonstrates how alkyl groups can be added to the nucleus to create highly potent and selective FXR agonists. nih.govresearchgate.net

Attachment of Probes : For research purposes, bile acid structures can be modified to include reporter groups. Clickable and photoreactive probes have been synthesized from bile acids to perform chemoproteomic profiling, which helps identify the proteins that interact with bile acids within a cell. researchgate.net

These derivatization strategies are essential for developing new therapeutic agents and for deepening the understanding of the diverse signaling roles of bile acids in health and disease. rsc.orgontosight.ai

Structural Biology and Mechanistic Insights of 3,7 Dioxo 5beta Cholanoic Acid

Conformational Analysis of the Cholane (B1240273) Skeleton

The fundamental framework of 3,7-Dioxo-5beta-cholanoic acid is the cholane skeleton, a C24 steroid. A defining characteristic of this structure is the cis-fusion of the A and B rings, a result of the 5β-hydrogen configuration. nih.gov This arrangement imparts a bent or "L" shape to the molecule, distinguishing it from the planar structure of 5α-steroids. The cyclohexane (B81311) rings (A, B, and C) of the cholane nucleus predominantly adopt a stable chair conformation. iptsalipur.org

Table 1: Key Structural Features of the 5β-Cholane Skeleton

| Feature | Description |

| Ring Fusion (A/B) | cis-fused |

| Ring Conformation | Predominantly chair form for cyclohexane rings |

| Overall Shape | Bent or "L" shaped |

| Asymmetric Centers | Multiple, leading to stereoisomerism |

Structure-Activity Relationships in Bile Acid Metabolism Research

The biological activity of this compound is intrinsically linked to its specific structural features. The ketone groups and the stereochemistry of the cholane backbone are key determinants of its metabolic fate and biochemical interactions.

The ketone groups at positions C-3 and C-7 are the most reactive sites of this compound and are central to its role as a metabolic intermediate. These groups are susceptible to reduction by a class of enzymes known as hydroxysteroid dehydrogenases (HSDHs), which catalyze the interconversion of keto and hydroxyl groups on the steroid nucleus. The specificity of these enzymes dictates the stereochemistry of the resulting hydroxyl groups (α or β), leading to the formation of various dihydroxy bile acids such as chenodeoxycholic acid (3α, 7α) and ursodeoxycholic acid (3α, 7β). nih.gov

The presence of these polar ketone groups also influences the molecule's interaction with receptors and transporters. While their parent hydroxylated bile acids are known ligands for nuclear receptors like the farnesoid X receptor (FXR), the introduction of ketone groups can alter binding affinity and activation potential. nih.gov For instance, the metabolism of oxo-bile acids by gut bacteria, which possess various HSDHs, is a critical step in the transformation of bile acids within the enterohepatic circulation. nih.gov

Table 2: Metabolic Transformations at the Ketone Groups of this compound

| Enzyme Family | Reaction | Product Examples |

| Hydroxysteroid Dehydrogenases (HSDHs) | Reduction | Chenodeoxycholic acid, Ursodeoxycholic acid |

The stereochemistry of the cholane backbone is fundamental to the biological recognition and processing of bile acids. The 5β-configuration, which results in the characteristic bent A/B ring junction, is essential for the proper orientation of the molecule within the active sites of metabolic enzymes. nih.gov The enzyme steroid-5β-reductase (AKR1D1) is responsible for establishing this crucial stereochemistry during bile acid biosynthesis from cholesterol. researchgate.net Genetic defects in this enzyme lead to severe liver disease, underscoring the importance of the 5β-configuration for normal bile acid function. researchgate.net

This specific three-dimensional structure is also critical for interactions with bile acid receptors. For example, the activation of the farnesoid X receptor (FXR) is highly sensitive to the stereochemistry of substituents on the steroid nucleus. nih.govresearchgate.net The spatial arrangement of hydrophilic and hydrophobic faces of the bile acid molecule, dictated by the 5β-backbone and the orientation of hydroxyl or keto groups, governs its ability to function as a signaling molecule in the regulation of lipid and glucose metabolism. nih.gov

Micelle Formation and Solubilization Properties Relevant to In Vitro Studies

Like other bile acids, this compound is an amphipathic molecule, possessing both hydrophobic (the steroid nucleus) and hydrophilic (the carboxyl side chain and the polar ketone groups) regions. This property allows it to form molecular aggregates, or micelles, in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). nih.gov The formation of micelles is a key function of bile acids, enabling the solubilization of dietary lipids and fat-soluble vitamins in the intestine.

The introduction of ketone groups in place of hydroxyl groups affects the micellization behavior. Studies on keto derivatives of cholic and chenodeoxycholic acids have shown that these modifications can alter the CMC and the thermodynamic properties of micelle formation. nih.govresearchgate.net The presence of the polar, but non-hydrogen-bonding, ketone groups can influence the balance of hydrophobic and hydrophilic interactions that drive aggregation. researchgate.net Specifically, an increase in the number of oxo groups can decrease the hydrophobicity of the steroid skeleton, potentially leading to a higher CMC and a lower aggregation number of the micelles formed. researchgate.net These properties are highly relevant for in vitro studies, as the solubilization of substrates or drugs in buffered solutions often relies on the detergent properties of bile acids. Understanding the CMC and aggregation behavior of this compound is therefore essential for designing and interpreting experiments in a variety of biochemical and pharmacological assays.

Table 3: Comparison of General Micellar Properties

| Bile Acid Type | General Hydrophobicity | Typical CMC Range |

| Dihydroxy Bile Acids (e.g., Chenodeoxycholic acid) | More Hydrophobic | Lower |

| Diketo Bile Acids (e.g., this compound) | Less Hydrophobic | Higher |

Analytical Techniques and Method Development for 3,7 Dioxo 5beta Cholanoic Acid Research

Chromatographic Separations for Identification and Quantification

Chromatographic techniques are essential for separating 3,7-Dioxo-5beta-cholanoic acid from other related bile acids and endogenous compounds. This separation is a critical prerequisite for accurate identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile or semi-volatile compounds. For bile acids like this compound, which are not inherently volatile, chemical derivatization is a necessary step to increase their volatility and thermal stability. Common derivatization methods include esterification of the carboxylic acid group (e.g., methyl ester) followed by silylation of any hydroxyl groups (e.g., trimethylsilyl (B98337) ether). researchgate.net

In metabolic studies, GC-MS is used to create profiles of metabolites in biological samples. Research has successfully identified this compound in plant extracts using GC-MS analysis. ncsu.edu In one study, the compound was detected with a specific retention time, confirming its presence within a complex mixture. ncsu.edu

Furthermore, GC-MS plays a crucial role in structural confirmation. For instance, the positions of hydroxyl groups on precursor bile acids can be determined by chemically converting them into their corresponding dioxo-derivatives, such as this compound, and then comparing their gas-liquid chromatographic behavior with that of authentic standards. nih.govcapes.gov.br To enhance sensitivity, especially in complex matrices, specific ionization modes like negative ion chemical ionization (NICI) are employed. nih.gov This approach, often combined with derivatization using agents like pentafluorobenzyl ester-trimethylsilyl ether, allows for the characterization of biotransformation products. nih.gov

| Matrix | Derivatization Method | Key Finding | Reference |

|---|---|---|---|

| Plant Extract (P. chinense) | Not specified | Identified with a retention time of 35.819 min. | ncsu.edu |

| Metabolite of 3β,7β-dihydroxy-5β-cholan-24-oic acid | Methyl ester trimethylsilyl ether | Used as a reference standard to confirm the structure of the parent compound. | nih.govcapes.gov.br |

| Biotransformation Product | Pentafluorobenzyl ester-trimethylsilyl/dimethylethylsilyl ether | Characterized using GC-MS with negative ion chemical ionization. | nih.gov |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) has become a primary technique for bile acid analysis, including for this compound. plos.org Its advantage over GC-MS lies in the reduced need for extensive sample derivatization, thus simplifying sample preparation. plos.org This method offers high sensitivity and specificity, making it ideal for quantifying low-concentration metabolites in biological fluids like serum and urine. nih.govscholaris.ca

In studies of fecal samples, HPLC-MS/MS has been used to identify and quantify various oxo-bile acids. plos.orgplos.org For analysis, an electrospray ionization (ESI) source is commonly operated in negative ion mode, which is well-suited for acidic molecules like bile acids. plos.orgplos.org Quantification is often achieved using an external calibration curve with authentic standards, and specific multiple reaction monitoring (MRM) transitions are set for the precursor and product ions to ensure precise identification. plos.orgplos.org In one such study, 3,7-dioxo-CDCA (an alternative name for the compound) was identified with a retention time of 25.22 minutes. plos.org

| Technique | Matrix | Retention Time (min) | Ionization Mode | Reference |

|---|---|---|---|---|

| HPLC-MS/MS | Archaeological Sediment (Dung) | 25.22 | ESI Negative | plos.org |

Thin Layer Chromatography (TLC) in Metabolic Studies

Thin Layer Chromatography (TLC) is a valuable and straightforward technique for the qualitative analysis and separation of bile acids in metabolic research. nih.govresearchgate.net It is often used as a preliminary separation method or to monitor the progress of a reaction, such as the biotransformation of bile acids by gut microbiota. researchgate.netresearchgate.net

In practice, bile acid extracts are spotted onto TLC plates, typically coated with silica (B1680970) gel. researchgate.net The plates are then developed in a solvent system, a common example being a mixture of hexane, ethyl acetate (B1210297), and acetic acid. researchgate.net Different bile acids will migrate up the plate at different rates depending on their polarity, resulting in separation. For reversed-phase TLC plates (e.g., RP-18), a more polar eluent system like methanol, acetone, and acetic acid might be used. sigmaaldrich.com After separation, the spots corresponding to different compounds can be visualized. For further analysis, the spots can be scraped from the plate, the compound extracted, and then subjected to more definitive techniques like mass spectrometry for identification. researchgate.net

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the definitive structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise chemical structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound. researchgate.net

Mass Spectrometry (MS) for Identification and Quantification (e.g., ESI-TOF, Negative Ion Chemical Ionization)

Mass Spectrometry (MS) is a highly sensitive technique used for both identifying and quantifying this compound. It measures the mass-to-charge ratio (m/z) of ionized molecules.

Electrospray Ionization-Time of Flight (ESI-TOF) MS is a high-resolution mass spectrometry technique often coupled with liquid chromatography (LC-ESI-TOF). massbank.euufz.deufz.de It allows for the determination of the exact mass of the parent ion, which for this compound is 388.26136 Da. massbank.euufz.de Analysis is typically performed in negative ion mode, where the deprotonated molecule [M-H]⁻ is detected. massbank.euufz.deufz.de Public mass spectrometry databases, such as MassBank, contain reference spectra for this compound, detailing the experimental conditions used, such as orifice voltage and temperature, which are crucial for method development and compound identification. massbank.euufz.deufz.de

| Parameter | Value | Reference |

|---|---|---|

| Instrument Type | LC-ESI-TOF | massbank.euufz.deufz.de |

| Ionization Mode | Negative (ESI) | massbank.euufz.deufz.de |

| Exact Mass [M] | 388.26136 | massbank.euufz.de |

| Orifice Temperature | 80 °C | massbank.euufz.de |

| Orifice Voltage | -30 V to -120 V | massbank.euufz.deufz.de |

Negative Ion Chemical Ionization (NICI) is a soft ionization technique often used with Gas Chromatography (GC-MS). It is particularly effective for analyzing electrophilic compounds or those that can be derivatized with electrophilic groups. In the study of bile acid metabolism, NICI has been used to characterize the biotransformation products of oxo-bile acids. nih.gov This method provides high sensitivity and often results in less fragmentation than other ionization techniques, yielding a clear molecular ion peak which simplifies identification. nih.gov

Advanced Techniques for Complex Bile Acid Mixture Analysis

The analysis of complex biological mixtures containing a wide array of bile acids, including this compound, presents significant analytical challenges due to the structural similarity and isomeric nature of these compounds. clemson.edusciex.com Distinguishing and accurately quantifying individual bile acids within a complex matrix requires sophisticated analytical strategies that offer high sensitivity, selectivity, and resolution. mdpi.com Modern analytical chemistry has moved towards powerful hyphenated techniques, primarily liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), to meet these demands. plos.orgnih.gov

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography has become a cornerstone for comprehensive bile acid profiling. sciex.comacs.org Techniques such as liquid chromatography-high resolution mass spectrometry (LC-HRMS) provide the capability to generate a full scan of all ions present in a sample, allowing for the detection and identification of a broad range of metabolites, including unconjugated, conjugated, sulfated, and glucuronidated bile acids. mdpi.comacs.org The high resolving power of instruments like the Quadrupole Time-of-Flight (Qq-TOF) and Orbitrap mass spectrometers is crucial for differentiating between isobaric and isomeric bile acids, which nominal mass instruments struggle to resolve. sciex.commdpi.com

One of the primary advantages of LC-HRMS is its ability to perform semi-targeted or untargeted analysis, enabling the discovery of unexpected or novel metabolites in addition to quantifying known bile acids. mdpi.com For instance, a semi-targeted analysis using HRMS was employed to investigate changes in bile acid profiles in rats, successfully identifying 33 known bile acids and putatively assigning 50 isomeric species and 19 phase II conjugates. mdpi.com The use of electrospray ionization (ESI) in negative ion mode is common for bile acid analysis as it provides excellent sensitivity for these acidic molecules. plos.orgacs.org

Gas chromatography-mass spectrometry (GC-MS) is another well-established technique for bile acid analysis. ncsu.edunih.gov However, GC-MS analysis of bile acids typically requires a more extensive sample preparation process involving extraction, hydrolysis of conjugates, and chemical derivatization to increase the volatility of the compounds. nih.govresearchgate.net A common derivatization procedure involves methylation of the carboxylic acid group followed by silylation of the hydroxyl groups to form methyl ester trimethylsilyl ether derivatives. nih.gov Despite the laborious sample preparation, GC-MS, particularly with single ion monitoring (SIM), offers high selectivity and specificity for quantitative analysis. researchgate.net It has been successfully used to identify unknown bile acids in biological samples by comparing the gas-liquid chromatographic behavior and mass spectra of their derivatives with those of authentic standards. nih.gov

The development of advanced analytical methods also focuses on improving chromatographic separation. The use of reversed-phase columns, such as C18, with carefully optimized mobile phase gradients is standard in LC-based methods. acs.orgresearchgate.net For example, a robust LC-HRMS method for quantifying 50 different bile acids utilized a C18 column with a mobile phase consisting of ammonium (B1175870) acetate and ammonium hydroxide (B78521) in a water/methanol gradient. acs.org Such methods can separate numerous bile acids, including this compound (often referred to as 3,7-dioxo-CDCA), in a single analytical run. plos.orgresearchgate.net

The following tables summarize key parameters and findings from various studies employing these advanced analytical techniques for the analysis of bile acid mixtures containing this compound.

Table 1: Exemplary LC-MS Methods for Bile Acid Analysis

| Technique | Instrument | Ionization Mode | Chromatographic Column | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| LC-HRMS | Q Exactive Plus Hybrid Quadrupole-Orbitrap MS | ESI Negative | Not Specified | Developed a comprehensive method for quantifying 50 different bile acids in various biological matrices. | acs.org |

| LC-MS/MS | High-Resolution Qq-TOF MS | Not Specified | Not Specified | Enabled semi-targeted profiling, identifying 33 bile acids and numerous isomers and conjugates in rat plasma. | mdpi.com |

| LC-ESI-TOF | JMS-T100LP, JEOL | ESI Negative | Not Specified | Provided mass spectral data for 3,7-Dioxo-5b-cholan-24-oic acid. | massbank.euufz.de |

Table 2: GC-MS and Chromatographic Data for this compound and Related Compounds

| Analytical Method | Compound Name/Abbreviation | Retention Time (min) | Molecular Formula | Molecular Weight ( g/mol ) | Reference(s) |

|---|---|---|---|---|---|

| GC-MS | This compound | 35.819 | C₂₄H₃₆O₄ | 388.5 | ncsu.edu |

| LC-MS/MS | 3,7-diO-Cholanoic acid (3,7-dioxo-CDCA) | 25.22 | Not Specified | Not Specified | plos.orgnih.gov |

| LC-MS/MS | Cholic acid (CA) | 17.25 | Not Specified | Not Specified | plos.org |

| LC-MS/MS | Chenodeoxycholic acid (CDCA) | 26.01 | Not Specified | Not Specified | plos.org |

| LC-MS/MS | Deoxycholic acid (DCA) | 26.81 | Not Specified | Not Specified | plos.org |

Ultimately, the choice of analytical technique depends on the specific research question. While GC-MS remains a valuable tool, the trend in complex bile acid analysis is shifting towards LC-HRMS methods due to their high throughput, comprehensive coverage, and ability to analyze native (underivatized) bile acids, thereby reducing sample preparation time and potential artifacts. nih.gov The continuous innovation in mass spectrometry, such as ion mobility-mass spectrometry (IM-MS), further promises to enhance the separation and identification of challenging isomeric bile acids in complex mixtures. clemson.edu

Role of 3,7 Dioxo 5beta Cholanoic Acid in Broader Metabolic Research Paradigms

Investigation as a Signaling Molecule in Metabolic Pathways

3,7-Dioxo-5beta-cholanoic acid, a derivative of bile acid, functions as a significant signaling molecule within various metabolic pathways. lookchem.com As a member of the bile acid family, which are now recognized as endocrine signaling molecules, it participates in the regulation of lipid and glucose metabolism. lookchem.comresearchgate.net Research has identified it as a tool for studying the biology of bile acids and their interaction with specific receptors, such as the farnesoid X receptor (FXR), which is a key regulator of metabolic homeostasis. ontosight.ai Its chemical structure, featuring two ketone groups at the 3 and 7 positions on the steroid nucleus, confers specific biological activities that influence these signaling cascades. ontosight.ai The compound's ability to be metabolized into other biologically active bile acids further complicates and extends its signaling role, affecting a network of metabolic processes. nih.gov

Studies have shown that bile acid derivatives can activate specific nuclear receptors that govern the expression of genes involved in metabolic control. ontosight.ai this compound is investigated within this context to understand how modifications to the bile acid structure impact receptor activation and subsequent downstream signaling events. Its role extends to influencing the activity of enzymes involved in the broader bile acid metabolic network, thereby modulating the pool of signaling molecules. smolecule.com

Interplay with Cholesterol Homeostasis Research

The mechanism of action involves its participation in the negative feedback regulation of cholesterol. Bile acids, including derivatives like this compound, can activate FXR, which in turn transcriptionally represses cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis pathway. This regulatory loop is crucial for maintaining cholesterol balance. researchgate.net The compound's ability to be converted into other bile acids like chenodeoxycholic acid and ursodeoxycholic acid further links it to cholesterol management, as these metabolites have their own distinct effects on cholesterol solubility and regulation. nih.govresearchgate.net

| Research Area | Findings Related to this compound | Source Index |

| Cholesterol Synthesis | Investigated for its potential to inhibit cholesterol synthesis. | ontosight.ai |

| Cholesterol Absorption | Decreases the absorption of cholesterol. | veeprho.com |

| Bile Acid Regulation | Regulates bile acid metabolism, which is directly linked to cholesterol catabolism. | ontosight.ai |

| Receptor Interaction | Interacts with the farnesoid X receptor (FXR), a key sensor in cholesterol homeostasis. | ontosight.airesearchgate.net |

Contribution to Glucose Metabolism Research

This compound is also implicated in the complex regulation of glucose metabolism. lookchem.com Bile acids are increasingly recognized as metabolic regulators that influence glucose handling, and this compound is studied to elucidate these mechanisms. lookchem.comontosight.ai The signaling pathways initiated by bile acids can impact insulin (B600854) sensitivity and glucose production in the liver. Research in this area explores how this compound and its metabolites may contribute to these effects. lookchem.com

The activation of receptors like FXR by bile acids is known to affect gluconeogenesis and glycogenolysis. By studying synthetic derivatives like this compound, researchers aim to understand the structure-activity relationships that govern these effects on glucose control. ontosight.aiontosight.ai This research contributes to a broader understanding of the gut-liver axis and the role of bile acids as signaling hormones that integrate nutrient metabolism, including that of glucose. researchgate.net

Involvement in Liver Function Research (excluding direct clinical applications)

In the context of liver function research, this compound is of significant interest due to its central role in hepatic bile acid metabolism. smolecule.com The liver is the primary site of its formation through the oxidation of other bile acids and its subsequent metabolic conversion. lookchem.comnih.gov Studies in various animal models, including rats, hamsters, guinea pigs, and rabbits, have detailed the hepatic metabolism of this compound. nih.gov

These studies reveal species-specific differences in how the liver processes this compound. For instance, in rats and rabbits, it is predominantly metabolized to ursodeoxycholic acid, whereas in hamsters and guinea pigs, chenodeoxycholic acid is the major metabolite. nih.gov Furthermore, the liver conjugates the compound and its metabolites with taurine (B1682933) or glycine (B1666218) before excretion into the bile, a critical step in bile formation and flow. nih.gov Research has also noted that administration of this dioxo bile acid can have a choleretic effect, meaning it increases the volume of bile secreted from the liver. nih.gov Investigations into its effects on liver cancer cells, such as inducing apoptosis and cell cycle arrest, are part of fundamental research to understand its biological activities within the liver, separate from direct therapeutic development. ontosight.ai

| Animal Model | Primary Dihydroxy Metabolite | Primary Conjugation | Source Index |

| Rats | Ursodeoxycholic acid | Taurine | nih.gov |

| Rabbits | Ursodeoxycholic acid | Glycine | nih.gov |

| Hamsters | Chenodeoxycholic acid | Taurine and Glycine | nih.gov |

| Guinea Pigs | Chenodeoxycholic acid | Taurine and Glycine | nih.gov |

Microbiota Mediated Transformations of 3,7 Dioxo 5beta Cholanoic Acid

Microbial Metabolism of Bile Acids in the Gut Environment

The gut microbiota possesses a vast enzymatic repertoire capable of modifying bile acids that enter the intestines. Primary bile acids, cholic acid and chenodeoxycholic acid, are synthesized in the liver and conjugated with glycine (B1666218) or taurine (B1682933) before being secreted into the bile. In the gut, these conjugated primary bile acids are first deconjugated by microbial bile salt hydrolases (BSH). The resulting free primary bile acids can then undergo a series of further transformations, including dehydroxylation, oxidation, and epimerization, leading to the formation of a diverse pool of secondary bile acids. tandfonline.com

The oxidation of hydroxyl groups to keto groups is a key transformation catalyzed by microbial hydroxysteroid dehydrogenases (HSDHs). This process can lead to the formation of oxo-bile acids, such as 3,7-Dioxo-5beta-cholanoic acid, from their corresponding dihydroxy precursors. tandfonline.com Conversely, these keto groups can be reduced back to hydroxyl groups, a reaction also mediated by microbial HSDHs. The balance between these oxidative and reductive processes, influenced by the composition and metabolic activity of the gut microbiota, dictates the steady-state levels of various bile acid species in the gut. The presence of oxo-bile acids like 3,7-dioxo-CDCA (a derivative of chenodeoxycholic acid) has been detected in the gut environment, highlighting the relevance of these microbial transformations. plos.orgnih.gov

Identification of Bacterial Strains Capable of Transformation (e.g., Eubacterium lentum)

A number of bacterial species residing in the human gut have been identified as key players in bile acid metabolism. One of the most well-characterized organisms in this regard is Eggerthella lenta (formerly known as Eubacterium lentum). nih.govmdpi.com Strains of E. lentum are known to possess a range of HSDH activities, enabling them to carry out the oxidation and epimerization of bile acid hydroxyl groups. nih.gov

Specifically, various strains of E. lentum have been shown to contain 3α- and 12α-HSDH activities. nih.gov These enzymes allow the bacteria to transform bile acids by modifying the hydroxyl groups at the C-3 and C-12 positions of the steroid nucleus. While direct studies on the transformation of this compound by E. lentum are limited, the known enzymatic capabilities of this bacterium strongly suggest its involvement in the metabolism of this and other oxo-bile acids. For instance, the presence of a 3α-HSDH indicates that E. lentum can reduce the 3-oxo group of this compound.

Enzymatic Mechanisms of Microbial Biotransformation

The microbial transformation of this compound is primarily mediated by a class of enzymes known as hydroxysteroid dehydrogenases (HSDHs). These enzymes catalyze the reversible oxidation and reduction of hydroxyl and keto groups at specific positions on the steroid nucleus. mdpi.com HSDHs are typically dependent on nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺/NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADP⁺/NADPH) as cofactors. mdpi.com

The biotransformation of this compound would involve the action of specific HSDHs on its two keto groups:

Reduction of the 3-oxo group: A 3α-HSDH can catalyze the reduction of the ketone at the C-3 position to a hydroxyl group, yielding 7-oxo-chenodeoxycholic acid. This reaction requires a reduced cofactor, typically NADH or NADPH. Strains of E. lentum are known to possess 3α-HSDH activity. nih.govnih.gov

Reduction of the 7-oxo group: A 7-HSDH can reduce the ketone at the C-7 position. Depending on the stereospecificity of the enzyme, this can result in the formation of either a 7α-hydroxyl group (leading to 3-oxo-chenodeoxycholic acid) or a 7β-hydroxyl group (leading to 3-oxo-ursodeoxycholic acid). Both 7α-HSDH and 7β-HSDH activities have been identified in various gut bacteria. tandfonline.comnih.gov

Future Directions and Emerging Research Avenues for 3,7 Dioxo 5beta Cholanoic Acid

Advanced Biocatalytic Applications and Process Optimization

The future of 3,7-Dioxo-5beta-cholanoic acid research is intrinsically linked to advancements in biocatalysis. The specific ketone groups at the C-3 and C-7 positions make it a valuable substrate for stereoselective transformations, primarily involving hydroxysteroid dehydrogenases (HSDHs). These enzymes are pivotal in bile acid metabolism, catalyzing the oxidation of hydroxyl groups and the reduction of keto groups with high specificity.

Future research will likely focus on harnessing these enzymatic activities for the synthesis of valuable bile acid derivatives. For instance, the selective reduction of this compound can yield important dihydroxy bile acids like chenodeoxycholic acid (CDCA) or its stereoisomer, ursodeoxycholic acid (UDCA), a compound used in the treatment of certain liver diseases. nih.gov

Key research areas for process optimization include:

Enzyme Discovery and Engineering: Identifying and characterizing novel HSDHs from diverse microbial sources, particularly from the gut microbiome, could yield enzymes with superior stability, activity, and stereoselectivity. nih.gov Genetic engineering techniques can be employed to tailor enzyme properties for specific industrial applications.

Whole-Cell Biocatalysis: Utilizing whole microbial cells that naturally express the required HSDHs can offer a cost-effective alternative to using purified enzymes, eliminating the need for expensive enzyme isolation and cofactor regeneration systems.

Reaction Condition Optimization: Systematic investigation into optimizing reaction parameters such as pH, temperature, substrate loading, and solvent systems is crucial for maximizing product yield and purity. nih.gov The low aqueous solubility of bile acids presents a challenge that may be addressed through the use of biphasic solvent systems or surfactant-based media. beilstein-journals.org

Immobilization and Bioreactor Design: Immobilizing enzymes or whole cells on solid supports can enhance their stability and reusability, making the biocatalytic process more economically viable. The development of continuous flow bioreactors could enable large-scale, efficient production of specific bile acid isomers from this compound.

| Enzyme Class | Substrate | Potential Product(s) | Research Focus |

| 3α-HSDH | This compound | 7-oxo-lithocholic acid | High-yield conversion, cofactor recycling |

| 7α-HSDH | This compound | 3-oxo-chenodeoxycholic acid | Stereospecificity, enzyme stability |

| 7β-HSDH | This compound | 3-oxo-ursodeoxycholic acid | Discovery of novel enzymes for UDCA synthesis |

Mechanistic Elucidation of Novel Metabolic Pathways

While this compound is recognized as a metabolic intermediate, the full extent of its metabolic fate and the enzymes involved are still being uncovered. It is formed through the oxidation of primary bile acids by gut bacteria and can be further metabolized into a variety of other secondary bile acids. nih.govnih.gov

In animal models, the administration of this compound leads to the formation of several metabolites, with significant species-specific differences. nih.gov For example, in rats and rabbits, ursodeoxycholic acid is a major metabolite, whereas in hamsters and guinea pigs, chenodeoxycholic acid is more prominent. nih.gov Rats can further metabolize the resulting dihydroxy bile acids into α- and β-muricholic acids. nih.gov

Emerging research avenues in this area include:

Gut Microbiome Studies: Identifying the specific bacterial species and enzymatic pathways within the gut microbiota responsible for the production and consumption of this compound. nih.gov This involves a combination of culturomics, metagenomics, and metabolomics to link specific microbial genes to enzymatic functions.

Isotope Tracing and Metabolomics: Using stable isotope-labeled this compound in animal models or in vitro gut fermentation systems will allow for the unambiguous tracking of its metabolic transformation into novel, previously uncharacterized bile acid species.

Host-Microbe Metabolic Crosstalk: Investigating how host enzymes in the liver and other tissues further process the microbially-generated metabolites of this compound. This exploration of the enterohepatic circulation of these specific metabolites is crucial for understanding their systemic effects. eurekaselect.com

| Animal Model | Major Dihydroxy Metabolite(s) | Other Metabolites | Reference |

| Rats | Ursodeoxycholic acid > Chenodeoxycholic acid | α- and β-muricholic acids | nih.gov |

| Rabbits | Ursodeoxycholic acid > Chenodeoxycholic acid | Glycine (B1666218) conjugates | nih.gov |

| Hamsters | Chenodeoxycholic acid > Ursodeoxycholic acid | Taurine (B1682933) and glycine conjugates | nih.gov |

| Guinea Pigs | Chenodeoxycholic acid > Ursodeoxycholic acid | Taurine and glycine conjugates | nih.gov |

Development of Novel Analytical Tools for Bile Acid Research

The complexity of the bile acid pool, or "cholonome," necessitates the development of more sophisticated analytical tools. nih.gov Accurately quantifying this compound and distinguishing it from its numerous isomers in complex biological matrices like feces, serum, and bile is a significant challenge. psu.eduresearchgate.net

While techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) have been foundational, modern research relies heavily on the superior sensitivity and specificity of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). nih.govfrontiersin.orgnih.gov

Future developments are expected in the following areas:

High-Resolution Mass Spectrometry (HRMS): The application of HRMS can help in the identification of unknown metabolites of this compound by providing highly accurate mass measurements, enabling the determination of elemental compositions.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions based on their size, shape, and charge, providing an additional dimension of separation. This can be invaluable for resolving isomeric bile acids, such as the various epimers and oxidation products related to this compound, which are often indistinguishable by mass alone.

Advanced Sample Preparation: The development of high-throughput and selective sample preparation techniques, such as magnetic solid-phase extraction (MSPE) with molecularly imprinted polymers (MIPs), could improve the recovery and purity of oxo-bile acids from complex samples.

Biosensors: The creation of novel biosensors, potentially based on immobilized HSDH enzymes or specific binding proteins, could offer rapid and cost-effective quantification of this compound without the need for extensive sample preparation and sophisticated instrumentation.

| Analytical Technique | Advantage(s) for Bile Acid Analysis | Disadvantage(s) |

| GC-MS | Good for metabolite profiling, established libraries | Requires derivatization, less sensitive for some compounds |

| HPLC-UV | Widely available, robust | Lower sensitivity and specificity, co-elution issues |

| LC-MS/MS | High sensitivity and specificity, mainstream method | Isomers can be difficult to separate, matrix effects |

| UPLC-MS/MS | Faster analysis times, better resolution than HPLC | Higher cost, still faces challenges with isomers |

| IMS-MS | Ability to separate isomers, adds dimension of analysis | Emerging technology, less widespread adoption |

Exploration of Specific Molecular Interactions with Biological Receptors (excluding direct therapeutic targeting)

Bile acids are not just digestive surfactants; they are also signaling molecules that interact with various nuclear and cell surface receptors, thereby regulating host metabolism and immunity. nih.govresearchgate.net While the interactions of primary bile acids like CDCA and secondary bile acids like lithocholic acid (LCA) with receptors such as the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (TGR5) are well-studied, the specific roles of oxo-bile acids like this compound are less clear. frontiersin.org

Future research should focus on the fundamental biophysical and signaling aspects of these interactions, distinct from the goal of developing therapeutic agonists or antagonists.

In Vitro Binding Assays: Quantitative assays, such as fluorescence polarization or surface plasmon resonance (SPR), can be used to determine the binding affinities of this compound for a panel of receptors, including FXR, Pregnane X Receptor (PXR), Vitamin D Receptor (VDR), and TGR5. nih.gov This will clarify whether it acts as a ligand, and with what potency and selectivity.

Cell-Based Reporter Assays: Transfecting cells with receptor-reporter gene constructs will allow researchers to determine if the binding of this compound to a receptor translates into a functional response (activation or repression of gene transcription). nih.gov

Structural Biology: Elucidating the crystal structure of this compound bound to a receptor's ligand-binding domain would provide invaluable mechanistic insight into the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that govern binding and activation.

Chemoproteomic Profiling: Employing chemically modified probes derived from this compound could help identify novel, previously unknown protein interaction partners within the cell, potentially uncovering new signaling pathways.

Understanding these fundamental interactions is a prerequisite for deciphering the physiological role of this specific oxo-bile acid in the broader context of host-microbe signaling.

Q & A

Basic Research Questions

Q. How can 3,7-Dioxo-5β-cholanoic acid be synthesized and purified for laboratory use?

- Methodological Answer : The synthesis typically involves selective oxidation of precursor bile acids. For example, 7-oxo derivatives are generated via microbial degradation of cholic acid by enterobacteria . A common approach includes protecting the 3-keto group as a dimethyl ketal, followed by sodium borohydride reduction of the 7-oxo or 12-oxo functionalities to yield hydroxylated intermediates . Purification is achieved via reverse-phase HPLC or silica gel chromatography, with LC/ESI-tandem mass spectrometry used to confirm structural integrity .

Q. What analytical techniques are recommended for identifying 3,7-Dioxo-5β-cholanoic acid in biological matrices?

- Methodological Answer : LC/ESI-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting bile acid derivatives in urine or serum. For sulfated metabolites like 3-sulfooxy-12α-hydroxy-5β-cholanoic acid, multiple reaction monitoring (MRM) transitions specific to the [M-H]⁻ ion (e.g., m/z 537 → 97) are employed . Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., trimethylsilylation) is also effective for quantifying non-sulfated forms .

Q. How can researchers verify the purity of synthesized 3,7-Dioxo-5β-cholanoic acid?

- Methodological Answer : Purity is assessed via high-resolution NMR (¹H and ¹³C) to confirm the absence of diastereomers or unreacted precursors. For example, the 3β-hydroxy-7-oxo configuration shows distinct chemical shifts at δ 3.45 ppm (C3-H) and δ 2.55 ppm (C7-keto) in CDCl₃ . Complementary techniques include melting point analysis and UV-Vis spectroscopy (λmax ~240 nm for conjugated ketones) .

Advanced Research Questions

Q. What are the key challenges in studying the metabolic pathways of 3,7-Dioxo-5β-cholanoic acid in human liver disease models?

- Methodological Answer : The compound’s low endogenous concentration (<1 μM in serum) necessitates ultra-sensitive detection. Isotope dilution assays using deuterated internal standards (e.g., d4-3,7-Dioxo-5β-cholanoic acid) improve quantification accuracy . Additionally, in vitro hepatocyte models require careful optimization of bile acid transport inhibitors (e.g., cyclosporin A) to prevent efflux and mimic pathological accumulation .

Q. How does the stability of 3,7-Dioxo-5β-cholanoic acid vary under different storage conditions?

- Methodological Answer : Stability studies indicate degradation via auto-oxidation at C7 and C12 positions when stored in aqueous solutions (pH >7). Lyophilized samples stored at -80°C in argon-filled vials retain >95% integrity for 12 months . For in vitro assays, adding antioxidants like butylated hydroxytoluene (BHT) at 0.01% w/v prevents ketone reduction .

Q. What experimental strategies resolve contradictions in reported binding affinities of 3,7-Dioxo-5β-cholanoic acid for nuclear receptors (e.g., FXR, PXR)?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., co-activator recruitment vs. ligand displacement). Surface plasmon resonance (SPR) with immobilized receptor domains provides kinetic data (KD), while molecular docking simulations (e.g., AutoDock Vina) clarify stereospecific interactions. For example, the 5β-chair conformation enhances FXR binding by 3-fold compared to 5α-isomers .

Q. How can researchers differentiate 3,7-Dioxo-5β-cholanoic acid from its isomer 3,12-Dioxo-7α-hydroxy-5β-cholanoic acid in complex mixtures?

- Methodological Answer : Chiral stationary-phase LC (e.g., CHIRALPAK IA) separates diastereomers based on hydroxyl/keto group orientation. MS/MS fragmentation patterns also differ: 3,7-Dioxo derivatives yield dominant fragments at m/z 253 (C20-C24 cleavage), whereas 3,12-Dioxo forms show m/z 213 (C17-C20 breakage) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.